molecular formula C23H24N6O3 B10992232 3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10992232
M. Wt: 432.5 g/mol
InChI Key: SHTTYSAAPRHCEH-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a triazole ring, and methoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions.

  • Preparation of Pyrazole Intermediate

      Starting Material: 4-methoxyphenylhydrazine

      Reaction: Condensation with ethyl acetoacetate

      Conditions: Acidic or basic medium, reflux

  • Preparation of Triazole Intermediate

      Starting Material: 4-methoxyphenylacetic acid

      Reaction: Cyclization with hydrazine and subsequent reaction with an appropriate nitrile

      Conditions: Elevated temperature, catalytic amounts of acid or base

  • Coupling Reaction

      Reagents: Pyrazole intermediate, triazole intermediate, and a coupling agent (e.g., EDCI, DCC)

      Conditions: Room temperature to moderate heating, inert atmosphere

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: KMnO₄, H₂O₂

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the methoxyphenyl groups

  • Reduction

      Reagents: NaBH₄, LiAlH₄

      Conditions: Solvent such as ethanol or THF

      Products: Reduced forms of the carboxamide group

  • Substitution

      Reagents: Halogenating agents (e.g., NBS, Br₂)

      Conditions: Solvent such as dichloromethane, room temperature

      Products: Halogenated derivatives

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Halogenating Agents: NBS, Br₂

    Solvents: Ethanol, THF, dichloromethane

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicine, 3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups may facilitate binding to hydrophobic pockets, while the triazole and pyrazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide stands out due to its combined structural features, which provide a unique set of chemical and biological properties. The presence of both pyrazole and triazole rings, along with methoxyphenyl groups, offers a versatile platform for further functionalization and application in various fields.

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C23H24N6O3/c1-29-20(14-19(28-29)16-7-11-18(32-3)12-8-16)22(30)25-23-24-21(26-27-23)13-6-15-4-9-17(31-2)10-5-15/h4-5,7-12,14H,6,13H2,1-3H3,(H2,24,25,26,27,30)

InChI Key

SHTTYSAAPRHCEH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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